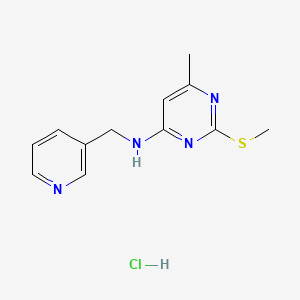
6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely studied for its scientific research applications. This compound is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and other animals. Despite its toxicity, MPTP hydrochloride has been used extensively in research to study the mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride involves the conversion of the compound to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride are well-documented. This compound selectively destroys dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in humans and other animals. The loss of dopaminergic neurons leads to a decrease in dopamine levels in the brain, which is associated with a range of motor and non-motor symptoms, including tremors, rigidity, bradykinesia, and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride in laboratory experiments has several advantages and limitations. One advantage is that this compound selectively destroys dopaminergic neurons in the brain, making it a useful tool for studying the mechanisms of Parkinson's disease. Another advantage is that 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride is relatively easy to synthesize and is widely available. However, one limitation is that this compound is highly toxic and must be handled with extreme care. Another limitation is that the effects of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride on the brain are irreversible, making it difficult to study the long-term effects of this compound.
Direcciones Futuras
There are several future directions for research involving 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride. One direction is to develop new treatments for Parkinson's disease based on a better understanding of the mechanisms underlying this condition. Another direction is to use 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride to study the effects of environmental toxins on the brain and to develop new strategies for preventing or treating neurodegenerative diseases. Finally, future research could focus on developing new compounds that selectively target dopaminergic neurons in the brain, without the toxic effects of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride.
Métodos De Síntesis
The synthesis of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride involves several steps, including the reaction of 3-pyridinylmethylamine with 2-bromo-6-methylthiopyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with hydrochloric acid. This synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride has been extensively used in scientific research to study the mechanisms of Parkinson's disease. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in humans and other animals. By studying the effects of 6-methyl-2-(methylthio)-N-(3-pyridinylmethyl)-4-pyrimidinamine hydrochloride hydrochloride on the brain, researchers have been able to gain a better understanding of the mechanisms underlying Parkinson's disease and to develop new treatments for this condition.
Propiedades
IUPAC Name |
6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S.ClH/c1-9-6-11(16-12(15-9)17-2)14-8-10-4-3-5-13-7-10;/h3-7H,8H2,1-2H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUMQPJRIAERKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5125731.png)

![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)

![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)



![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5125816.png)